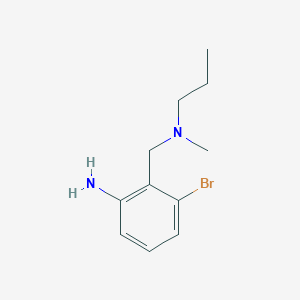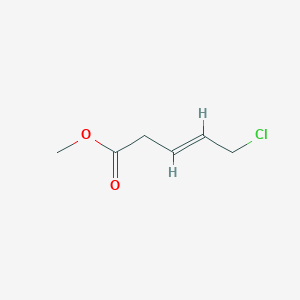
3-Pentenoic acid, 5-chloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloropent-3-enoate is an organic compound with the molecular formula C6H9ClO2. It is a chlorinated ester that features a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloropent-3-enoate can be synthesized through several methods. One common approach involves the reaction of 5-chloropent-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Another method involves the chlorination of methyl pent-3-enoate. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of methyl 5-chloropent-3-enoate often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropent-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Addition: Halogens like bromine (Br2) or hydrogen halides (HCl, HBr) are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-chloropent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloropent-3-enoate depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 5-chloropent-3-enoate can be compared with other chlorinated esters and alkenes:
Methyl 3-chloropropionate: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
Methyl 4-chlorobut-2-enoate: Similar structure with a different position of the chlorine atom, leading to different reactivity and applications.
Ethyl 5-chloropent-3-enoate: Similar compound with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 5-chloropent-3-enoate is unique due to its specific structure, which combines a chlorinated alkene with an ester functional group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
methyl (E)-5-chloropent-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
LDUHAFLJGKEHMD-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C/C=C/CCl |
Canonical SMILES |
COC(=O)CC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

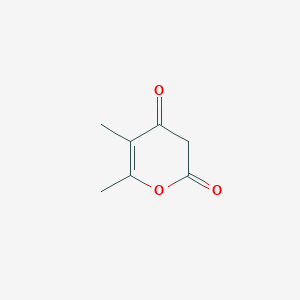
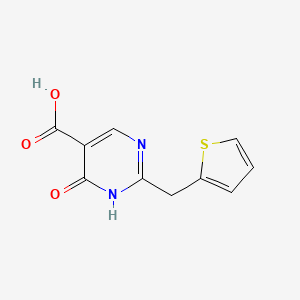
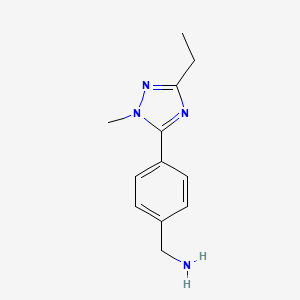
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
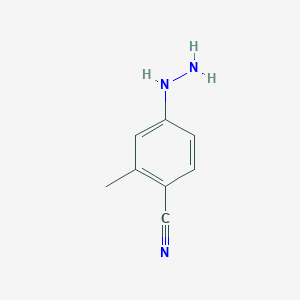
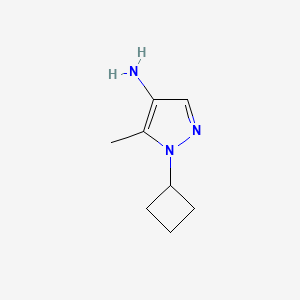
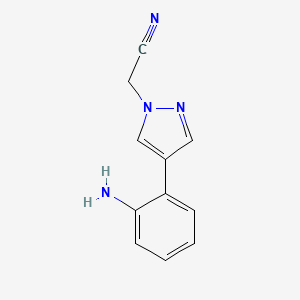
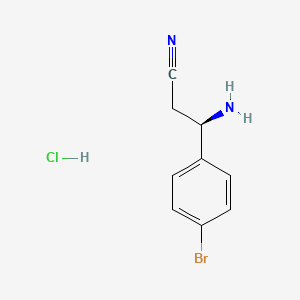
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
